molecular formula C8H13ClO4S B2985124 5,8-Dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride CAS No. 2168493-47-6

5,8-Dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride

Cat. No.: B2985124
CAS No.: 2168493-47-6
M. Wt: 240.7
InChI Key: HMONXRHKVBJXMX-UHFFFAOYSA-N
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Description

5,8-Dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride is a chemical compound with the molecular formula C8H13ClO4S and a molecular weight of 240.71 g/mol . It is characterized by a spirocyclic structure containing two oxygen atoms and a methanesulfonyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

5,8-Dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing the methanesulfonyl group into molecules.

    Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: Investigated for potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS will provide comprehensive information about handling, storage, and disposal, as well as hazards associated with the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride typically involves the reaction of a spirocyclic diol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring strict control over reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

5,8-Dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Corresponding sulfonamides, sulfonate esters, or sulfonothioates.

    Hydrolysis: Corresponding sulfonic acid.

    Reduction: Corresponding sulfonyl hydride.

Mechanism of Action

The mechanism of action of 5,8-Dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives. The spirocyclic structure provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride is unique due to its combination of a spirocyclic structure and a methanesulfonyl chloride functional group. This combination imparts distinct reactivity and selectivity, making it valuable in specific synthetic applications .

Properties

IUPAC Name

5,8-dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO4S/c9-14(10,11)5-7-4-12-6-8(13-7)2-1-3-8/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMONXRHKVBJXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)COCC(O2)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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